

Pralnacasan: A Technical Guide to a Pioneering Caspase-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PraInacasan (VX-740) is a potent, selective, and orally bioavailable prodrug of a non-peptide inhibitor of Interleukin-1β Converting Enzyme (ICE), more commonly known as caspase-1. Developed by Vertex Pharmaceuticals, it represented a significant therapeutic approach for inflammatory diseases by targeting the maturation of key pro-inflammatory cytokines, IL-1β and IL-18. Despite promising preclinical and early clinical results, its development was halted in Phase II clinical trials due to long-term toxicity findings in animal studies. This technical guide provides a comprehensive overview of **PraInacasan**'s chemical structure, physicochemical properties, mechanism of action, and the experimental methodologies used in its evaluation.

Chemical Structure and Physicochemical Properties

Prainacasan is a complex heterocyclic molecule. Its chemical identity and key properties are summarized below.

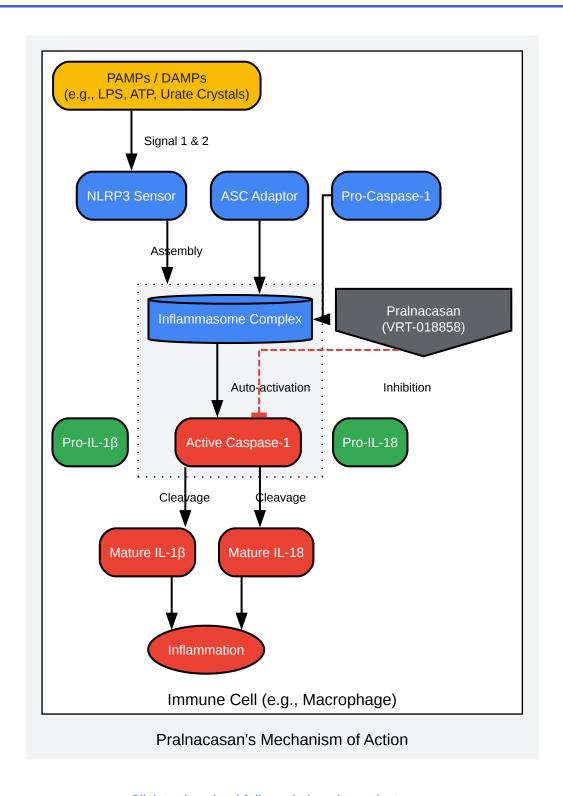
Chemical Identifiers

Identifier	Value
IUPAC Name	(4S,7S)-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]-7-(isoquinoline-1-carbonylamino)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxamide[1]
CAS Number	192755-52-5[1]
Molecular Formula	C26H29N5O7[1]
SMILES	CCO[C@H]1INVALID-LINKNC(=O) [C@@H]2CCCN3N2C(=O)INVALID-LINK NC(=O)C4=NC=CC5=CC=C54[1]
Synonyms	VX-740, HMR 3480[2]

Physicochemical Properties

A summary of the computed and experimental physicochemical properties of **Prainacasan** is presented in the table below. These properties are crucial for understanding its drug-like characteristics, including absorption and distribution.

Property	Value	Source
Molecular Weight	523.5 g/mol	PubChem[1]
logP	0.16	ALOGPS[3]
Water Solubility	0.387 mg/mL	ALOGPS[3]
pKa (Strongest Acidic)	12.26	Chemaxon[3]
pKa (Strongest Basic)	2.49	Chemaxon[3]
Hydrogen Bond Donors	2	Chemaxon[3]
Hydrogen Bond Acceptors	7	Chemaxon[3]
Rotatable Bond Count	6	Chemaxon[3]
Polar Surface Area	147.24 Ų	Chemaxon[3]


Mechanism of Action: Targeting the Inflammasome

Pralnacasan is a prodrug that is converted in vivo to its active metabolite, VRT-018858. This active form is a reversible and specific inhibitor of caspase-1.[4] Caspase-1 is a critical cysteine protease that functions as the effector enzyme within a multi-protein complex called the inflammasome.

The inflammasome is a key component of the innate immune system. It assembles in response to various pathogenic and sterile danger signals, known as PAMPs (Pathogen-Associated Molecular Patterns) and DAMPs (Damage-Associated Molecular Patterns), respectively. Upon activation, sensor proteins like NLRP3 recruit the adaptor protein ASC, which in turn recruits and activates pro-caspase-1 through proximity-induced dimerization and auto-cleavage.

Activated caspase-1 then proteolytically cleaves the inactive precursors of two potent proinflammatory cytokines, pro-IL-1 β and pro-IL-18, into their mature, biologically active forms, IL-1 β and IL-18. These cytokines are then secreted and play a central role in initiating and sustaining inflammatory responses. By inhibiting caspase-1, **Prainacasan** effectively blocks this crucial step in the inflammatory cascade.

Click to download full resolution via product page

Fig. 1: Pralnacasan inhibits Caspase-1 activation within the inflammasome pathway.

Biological Properties and Therapeutic Potential

PraInacasan's ability to inhibit the production of IL-1 β and IL-18 made it a promising candidate for treating a range of inflammatory conditions.

In Vitro Efficacy

Pralnacasan, through its active metabolite, is a potent inhibitor of caspase-1.

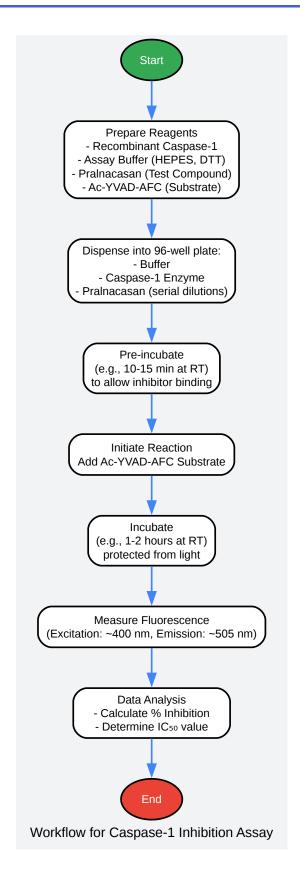
Parameter	Value	Target
Ki	1.4 nM	Caspase-1 / ICE[2]

Preclinical In Vivo Efficacy

Preclinical studies in animal models of inflammatory diseases demonstrated the therapeutic potential of **Pralnacasan**. Notably, it was shown to be effective in murine models of osteoarthritis, where it reduced joint damage.[5] In these studies, **Pralnacasan** treatment significantly ameliorated the histopathological damage of the knee joint compartments.[2]

Clinical Development and Discontinuation

Pralnacasan advanced into Phase II clinical trials for the treatment of rheumatoid arthritis. However, in November 2003, Vertex and their partner Aventis announced the voluntary suspension of these trials. The decision was based on findings from a nine-month animal toxicity study that revealed liver abnormalities at high doses.[1] While similar liver toxicity had not been observed in human trials at that point, the preclinical findings prompted the discontinuation of its development.


Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of **Pralnacasan**.

In Vitro Caspase-1 Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of a compound against recombinant human caspase-1.

Click to download full resolution via product page

Fig. 2: Generalized workflow for determining caspase-1 inhibitory activity.

Methodology:

Reagent Preparation:

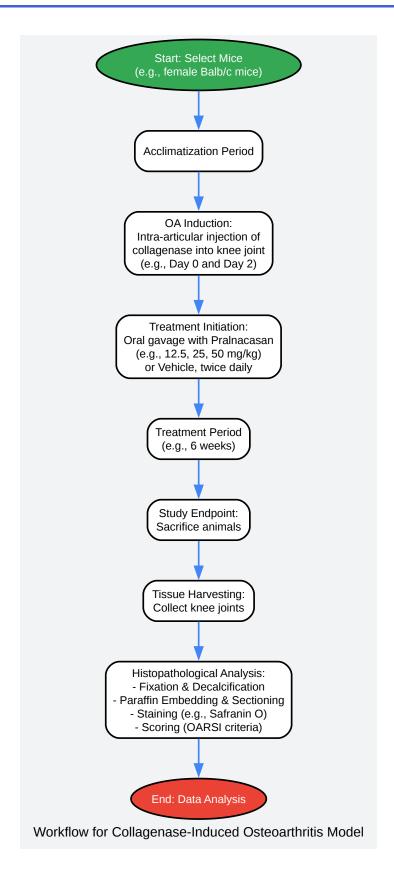
- Assay Buffer: Typically consists of HEPES buffer at pH 7.4, containing salts (e.g., NaCl), a chelating agent (EDTA), a reducing agent (DTT), and a detergent (e.g., CHAPS).
- Enzyme Solution: Recombinant human caspase-1 is diluted to the desired final concentration (e.g., 2 nM) in cold assay buffer immediately before use.
- Test Compound: Pralnacasan (or its active metabolite) is serially diluted in DMSO and then further diluted in assay buffer to achieve the final test concentrations.
- Substrate Solution: A fluorogenic caspase-1 substrate, such as Ac-YVAD-AFC (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin), is diluted in assay buffer.

Assay Procedure:

- The assay is performed in a 96-well microplate format.
- To each well, add the assay buffer, diluted enzyme solution, and the test compound at various concentrations. Control wells include enzyme without inhibitor (100% activity) and wells without enzyme (background).
- The plate is pre-incubated at room temperature for a defined period (e.g., 10-15 minutes)
 to allow the inhibitor to bind to the enzyme.
- The reaction is initiated by adding the substrate solution to all wells.
- The plate is incubated at room temperature, protected from light, for 1-2 hours to allow for substrate cleavage.

Data Acquisition and Analysis:

 The fluorescence generated by the cleavage of the AFC moiety from the substrate is measured using a fluorescence plate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.



- The percentage of inhibition is calculated for each concentration of the test compound relative to the control wells.
- The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Collagenase-Induced Osteoarthritis (CIOA) Mouse Model

This model was used to assess the disease-modifying potential of **Prainacasan** on osteoarthritis.

Click to download full resolution via product page

Fig. 3: Experimental workflow for the in vivo assessment of **Pralnacasan**.

Methodology:

- Animal Model: Female Balb/c mice are typically used for this model.
- Induction of Osteoarthritis:
 - Mice are anesthetized.
 - Osteoarthritis is induced by two intra-articular injections of bacterial collagenase into the knee joint, for example, on day 0 and day 2. This procedure destabilizes the joint by damaging ligaments, leading to OA development.
- Drug Administration:
 - Pralnacasan is formulated for oral administration.
 - Treatment begins after the induction phase. Mice are dosed via oral gavage twice daily with **Pralnacasan** at various concentrations (e.g., 12.5, 25, and 50 mg/kg) or with a vehicle control for a period of several weeks (e.g., 6 weeks).[5]
- Endpoint Analysis and Histopathology:
 - At the end of the treatment period, the animals are euthanized.
 - The knee joints are harvested, fixed in formalin, and decalcified.
 - The joints are then embedded in paraffin, sectioned, and stained with dyes such as Safranin O (for proteoglycan visualization) and Fast Green.
 - The severity of osteoarthritis is assessed using a semi-quantitative histopathological scoring system, such as the Osteoarthritis Research Society International (OARSI) criteria. This involves grading cartilage degradation, osteophyte formation, and other joint changes.

Summary and Conclusion

Pralnacasan was a pioneering small molecule inhibitor of caspase-1 that showed significant promise as an oral anti-inflammatory agent. Its development provided valuable insights into the

therapeutic potential of targeting the inflammasome pathway for diseases like rheumatoid arthritis and osteoarthritis. Although its clinical progression was halted due to safety concerns in long-term preclinical studies, the research surrounding **Pralnacasan** has paved the way for the development of other inflammasome-targeting therapies. The detailed chemical, biological, and methodological data presented in this guide serve as a valuable technical resource for scientists and researchers working in the fields of inflammation, immunology, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pralnacasan | C26H29N5O7 | CID 153270 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. promega.com [promega.com]
- To cite this document: BenchChem. [Pralnacasan: A Technical Guide to a Pioneering Caspase-1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678038#the-chemical-structure-and-properties-of-pralnacasan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com